Cas no 2228433-27-8 (N-(3,3-difluorocyclobutyl)methyl-N-methylhydroxylamine)

N-(3,3-difluorocyclobutyl)methyl-N-methylhydroxylamine 化学的及び物理的性質
名前と識別子
-
- N-(3,3-difluorocyclobutyl)methyl-N-methylhydroxylamine
- N-[(3,3-difluorocyclobutyl)methyl]-N-methylhydroxylamine
- BWJHJMLHNYPAAK-UHFFFAOYSA-N
- SCHEMBL14845840
- 2228433-27-8
- EN300-1947680
-
- インチ: 1S/C6H11F2NO/c1-9(10)4-5-2-6(7,8)3-5/h5,10H,2-4H2,1H3
- InChIKey: WOYFGAGNVVYJCJ-UHFFFAOYSA-N
- ほほえんだ: FC1(CC(CN(C)O)C1)F
計算された属性
- せいみつぶんしりょう: 151.08087030g/mol
- どういたいしつりょう: 151.08087030g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 121
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 23.5Ų
N-(3,3-difluorocyclobutyl)methyl-N-methylhydroxylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1947680-2.5g |
N-[(3,3-difluorocyclobutyl)methyl]-N-methylhydroxylamine |
2228433-27-8 | 2.5g |
$1931.0 | 2023-09-17 | ||
Enamine | EN300-1947680-0.5g |
N-[(3,3-difluorocyclobutyl)methyl]-N-methylhydroxylamine |
2228433-27-8 | 0.5g |
$946.0 | 2023-09-17 | ||
Enamine | EN300-1947680-5.0g |
N-[(3,3-difluorocyclobutyl)methyl]-N-methylhydroxylamine |
2228433-27-8 | 5g |
$2152.0 | 2023-06-03 | ||
Enamine | EN300-1947680-10.0g |
N-[(3,3-difluorocyclobutyl)methyl]-N-methylhydroxylamine |
2228433-27-8 | 10g |
$3191.0 | 2023-06-03 | ||
Enamine | EN300-1947680-0.25g |
N-[(3,3-difluorocyclobutyl)methyl]-N-methylhydroxylamine |
2228433-27-8 | 0.25g |
$906.0 | 2023-09-17 | ||
Enamine | EN300-1947680-0.1g |
N-[(3,3-difluorocyclobutyl)methyl]-N-methylhydroxylamine |
2228433-27-8 | 0.1g |
$867.0 | 2023-09-17 | ||
Enamine | EN300-1947680-0.05g |
N-[(3,3-difluorocyclobutyl)methyl]-N-methylhydroxylamine |
2228433-27-8 | 0.05g |
$827.0 | 2023-09-17 | ||
Enamine | EN300-1947680-10g |
N-[(3,3-difluorocyclobutyl)methyl]-N-methylhydroxylamine |
2228433-27-8 | 10g |
$4236.0 | 2023-09-17 | ||
Enamine | EN300-1947680-5g |
N-[(3,3-difluorocyclobutyl)methyl]-N-methylhydroxylamine |
2228433-27-8 | 5g |
$2858.0 | 2023-09-17 | ||
Enamine | EN300-1947680-1.0g |
N-[(3,3-difluorocyclobutyl)methyl]-N-methylhydroxylamine |
2228433-27-8 | 1g |
$743.0 | 2023-06-03 |
N-(3,3-difluorocyclobutyl)methyl-N-methylhydroxylamine 関連文献
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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9. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
N-(3,3-difluorocyclobutyl)methyl-N-methylhydroxylamineに関する追加情報
Professional Introduction to N-(3,3-difluorocyclobutyl)methyl-N-methylhydroxylamine (CAS No. 2228433-27-8)
N-(3,3-difluorocyclobutyl)methyl-N-methylhydroxylamine is a specialized organic compound characterized by its unique structural and chemical properties. This compound, identified by the CAS number 2228433-27-8, has garnered significant attention in the field of pharmaceutical research due to its potential applications in drug development and synthetic chemistry. The presence of both fluorine and hydroxylamine functional groups imparts distinct reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
The structural motif of N-(3,3-difluorocyclobutyl)methyl-N-methylhydroxylamine consists of a cyclobutane ring substituted with two fluorine atoms, which enhances its stability and influences its electronic distribution. This modification is particularly noteworthy in medicinal chemistry, as fluorinated compounds often exhibit improved metabolic stability and bioavailability. The methyl and hydroxylamine groups further contribute to the compound's versatility, allowing for diverse functionalization and integration into larger molecular frameworks.
In recent years, the demand for innovative intermediates in drug discovery has led to extensive exploration of fluorinated hydroxylamines. These compounds are recognized for their ability to act as key building blocks in the synthesis of active pharmaceutical ingredients (APIs). Specifically, N-(3,3-difluorocyclobutyl)methyl-N-methylhydroxylamine has been investigated for its role in developing novel therapeutic agents targeting various diseases. Its unique structural features make it particularly suited for applications in the synthesis of small-molecule inhibitors and modulators.
One of the most compelling aspects of this compound is its potential in enhancing the pharmacokinetic properties of drug candidates. The incorporation of fluorine atoms into organic molecules is a well-established strategy to improve lipophilicity and reduce susceptibility to metabolic degradation. Additionally, the hydroxylamine moiety can participate in hydrogen bonding interactions, which is crucial for optimizing binding affinity to biological targets. These characteristics make N-(3,3-difluorocyclobutyl)methyl-N-methylhydroxylamine a promising candidate for further development in medicinal chemistry.
The synthesis of N-(3,3-difluorocyclobutyl)methyl-N-methylhydroxylamine involves multi-step organic transformations that highlight the compound's synthetic utility. Advanced methodologies, including transition-metal-catalyzed reactions and fluorination techniques, are employed to construct the desired framework efficiently. These synthetic approaches not only showcase the compound's versatility but also demonstrate the evolving capabilities of modern chemical synthesis. The ability to produce such complex molecules with high precision underscores their importance in advancing pharmaceutical research.
Recent studies have begun to explore the biological activity of derivatives derived from N-(3,3-difluorocyclobutyl)methyl-N-methylhydroxylamine. Researchers have reported promising results in identifying compounds with potential antimicrobial and anti-inflammatory properties. The structural features of this molecule allow for fine-tuning its interactions with biological systems, enabling the development of targeted therapies. Such findings highlight the compound's significance as a scaffold for drug discovery initiatives.
The role of computational chemistry and molecular modeling has been instrumental in understanding the behavior of N-(3,3-difluorocyclobutyl)methyl-N-methylhydroxylamine. Advanced computational methods enable researchers to predict how this compound will interact with biological targets at an atomic level. This predictive capability is crucial for designing experiments and optimizing synthetic routes efficiently. By leveraging computational tools alongside experimental data, scientists can accelerate the discovery process and bring new therapeutic agents to market more rapidly.
The future prospects for N-(3,3-difluorocyclobutyl)methyl-N-methylhydroxylamine are bright, with ongoing research aimed at expanding its applications in drug development. Collaborative efforts between academia and industry are expected to yield novel derivatives with enhanced pharmacological properties. As our understanding of molecular interactions continues to grow, compounds like this will play an increasingly vital role in addressing unmet medical needs.
In conclusion, N-(3,3-difluorocyclobutyl)methyl-N-methylhydroxylamine (CAS No. 2228433-27-8) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and versatile reactivity make it a valuable intermediate for synthesizing complex molecules with potential therapeutic applications. With continued research and innovation, this compound is poised to contribute substantially to the development of next-generation drugs that improve human health.
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